BenchChemオンラインストアへようこそ!

Terlakiren

Renin Inhibition IC50 Comparison Enzymology

Terlakiren (also designated CP-80,794 or CP-80794) is a synthetic, orally active, norstatine-based peptidomimetic inhibitor of the enzyme renin. It belongs to the class of direct renin inhibitors developed for the modulation of the renin-angiotensin system (RAS).

Molecular Formula C31H48N4O7S
Molecular Weight 620.8 g/mol
CAS No. 119625-78-4
Cat. No. B1681263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerlakiren
CAS119625-78-4
SynonymsCP 80,794
CP 80794
CP-80,794
CP-80794
isopropyl N-(N-(4-morpholinocarbonyl)phenylalanyl-S-methylcysteinyl)-2-hydroxy-3-amino-4-cyclohexylbutanoate
terlakiren
Molecular FormulaC31H48N4O7S
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3)O
InChIInChI=1S/C31H48N4O7S/c1-21(2)42-30(39)27(36)24(18-22-10-6-4-7-11-22)32-29(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-13-23)34-31(40)35-14-16-41-17-15-35/h5,8-9,12-13,21-22,24-27,36H,4,6-7,10-11,14-20H2,1-3H3,(H,32,38)(H,33,37)(H,34,40)/t24-,25-,26-,27+/m0/s1
InChIKeyUZQBKCWYZBHBOW-YIPNQBBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Terlakiren (CP-80,794, CAS 119625-78-4): A Quantitative Product Profile for Renin Inhibitor Research and Procurement


Terlakiren (also designated CP-80,794 or CP-80794) is a synthetic, orally active, norstatine-based peptidomimetic inhibitor of the enzyme renin [1][2]. It belongs to the class of direct renin inhibitors developed for the modulation of the renin-angiotensin system (RAS). With a molecular formula of C31H48N4O7S and a molecular weight of 620.80 g/mol, it features four defined stereocenters [3]. Terlakiren was advanced to Phase 2 clinical evaluation for hypertension, representing a research-stage tool distinct from the FDA-approved agent aliskiren [4].

Why Renin Inhibitors Cannot Be Substituted Interchangeably: The Case for Terlakiren Over Aliskiren and Remikiren


Direct renin inhibitors exhibit profound differences in key performance parameters—including species-specific potency, oral bioavailability, and the magnitude of hemodynamic response—that preclude simple substitution for research or preclinical applications [1]. While all agents in this class target the RAS, their divergent molecular structures lead to significant variations in their pharmacokinetic and pharmacodynamic profiles. For instance, the approved drug aliskiren demonstrates limited absolute oral bioavailability (≈2.6%) in humans [2], whereas early peptidomimetics like remikiren suffer from extremely poor bioavailability (<1%) [3]. Terlakiren represents a distinct pharmacological tool within this class, characterized by a unique profile of sub-nanomolar potency, specific cross-species activity enabling use in non-primate models like the guinea pig, and a differentiated magnitude of blood pressure lowering in vivo, as quantified in the evidence below.

Quantitative Differentiation of Terlakiren: A Head-to-Head Evidence Guide Against Key Comparators


Terlakiren vs. Aliskiren: Superior In Vitro Potency Against Human Renin

Terlakiren demonstrates a higher in vitro inhibitory potency against human renin compared to the FDA-approved direct renin inhibitor aliskiren. Terlakiren inhibits the efficacy of human renin with an IC50 value of 0.7 nM , which is approximately 2.1-fold more potent than aliskiren's reported IC50 of 1.5 nM under comparable in vitro assay conditions . This difference in intrinsic potency represents a potentially meaningful advantage for research applications requiring maximal enzymatic inhibition at lower compound concentrations.

Renin Inhibition IC50 Comparison Enzymology

Terlakiren vs. Aliskiren and Remikiren: Validated Activity in a Non-Primate In Vivo Model

Terlakiren is highly active against guinea pig (GP) plasma renin, a species that serves as a validated, cost-effective, non-primate alternative to primate models for evaluating renin inhibitors [1]. In vitro, Terlakiren exhibits an IC50 of 0.3 nM against GP renin, which is 2-fold lower (more potent) than its IC50 of 0.6 nM against primate (including human) renin [1][2]. This cross-species activity profile distinguishes Terlakiren from many other renin inhibitors that demonstrate high primate specificity but poor activity in common rodent models like the rat or dog. While Remikiren also shows activity against GP renin [3], its utility is compromised by extremely poor oral bioavailability (<1%) [4]. Aliskiren, in contrast, has a more primate-restricted profile, limiting its utility in this specific, cost-effective rodent model.

Animal Models Species Selectivity Guinea Pig

Terlakiren vs. Captopril: Superior Renal Hemodynamic Profile

In preclinical models, direct renin inhibition with Terlakiren provides a superior renal hemodynamic response compared to angiotensin-converting enzyme (ACE) inhibition. Terlakiren was shown to cause significantly greater increases in renal blood flow and to suppress renin activity to a greater degree than the ACE inhibitor captopril [1][2]. This differential effect is consistent with the distinct mechanisms of action: direct renin inhibition blocks the RAS at its rate-limiting step, whereas ACE inhibition also impacts the kallikrein-kinin system, which can lead to side effects like cough and angioedema. This evidence positions Terlakiren as a valuable tool for dissecting the specific hemodynamic contributions of renin versus the broader effects of ACE inhibition.

Renal Blood Flow ACE Inhibitor Hemodynamics

Recommended Research and Industrial Applications for Terlakiren Based on Quantitative Differentiation


High-Potency In Vitro Screening for Novel Renin Inhibitors

Terlakiren serves as an optimal reference standard or positive control in high-throughput screening (HTS) campaigns aimed at discovering novel renin inhibitors. Its sub-nanomolar IC50 of 0.7 nM against human renin provides a high-sensitivity benchmark that can help identify new chemical entities with comparable or superior intrinsic potency. Its use as a control is particularly relevant when screening against libraries for which the commercial standard aliskiren (IC50 = 1.5 nM) may be less informative due to its lower potency.

Cost-Effective In Vivo Evaluation of Renin Inhibition in Guinea Pig Models

For research programs requiring in vivo pharmacodynamic assessment of the renin-angiotensin system (RAS), Terlakiren offers a distinct advantage by enabling studies in the guinea pig, a validated non-primate species . This avoids the high costs and ethical constraints associated with primate models. Terlakiren's high oral activity in this species, demonstrated by dose-dependent reductions in mean arterial pressure (MAP) of up to 25-30 mmHg following a 50 mg/kg oral dose [1], provides a robust and reproducible in vivo endpoint. This model is particularly suitable for proof-of-concept studies, evaluating combination therapies, or exploring the tissue-specific effects of renin inhibition. In contrast, alternatives like remikiren are unsuitable for such oral studies due to their negligible bioavailability (<1%) [2].

Mechanistic Studies Dissecting RAS vs. ACE Inhibition Pathways

Terlakiren is a valuable tool for experimental designs requiring a clean dissection of the direct effects of renin inhibition from the broader, pleiotropic effects of ACE inhibition. As supported by evidence showing Terlakiren induces a superior renal hemodynamic response compared to the ACE inhibitor captopril , it can be used in comparative pharmacology studies. Such studies are essential for elucidating the specific contribution of renin to end-organ damage, electrolyte balance, or blood pressure regulation in various disease models, including hypertension and heart failure.

Reference Material for Bioanalytical Method Development

Validated high-performance liquid chromatography (HPLC) methods for the quantitative determination of Terlakiren and its major hydrolytic metabolite (CP-84,364) in biological matrices like dog and human plasma have been established . This makes Terlakiren a suitable reference standard for developing, validating, and quality-controlling bioanalytical assays intended for quantifying renin inhibitors in pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies. Its well-characterized analytical profile supports robust and reproducible quantification, a critical requirement for any regulated bioanalytical workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terlakiren

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.